Product packaging for 5-(Methoxymethyl)-6-methylpyridin-2-amine(Cat. No.:CAS No. 882016-97-9)

5-(Methoxymethyl)-6-methylpyridin-2-amine

Cat. No.: B3392223
CAS No.: 882016-97-9
M. Wt: 152.19 g/mol
InChI Key: RCGFZNOTIWLRNF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) is a high-purity pyridine-based chemical building block designed for research and development applications. With the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol , this compound features a reactive aminopyridine core that is strategically substituted with methoxymethyl and methyl groups, making it a valuable intermediate for constructing more complex molecular architectures . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers are advised to handle this material with appropriate care. Consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B3392223 5-(Methoxymethyl)-6-methylpyridin-2-amine CAS No. 882016-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(5-11-2)3-4-8(9)10-6/h3-4H,5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGFZNOTIWLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882016-97-9
Record name 5-(methoxymethyl)-6-methylpyridin-2-amine
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Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxymethyl 6 Methylpyridin 2 Amine

Diverse Synthetic Routes and Optimized Reaction Pathways

The synthesis of 5-(Methoxymethyl)-6-methylpyridin-2-amine can be approached through several distinct strategies, primarily categorized as de novo ring synthesis or functional group interconversion on a pre-existing pyridine (B92270) scaffold. Each pathway presents unique advantages in terms of efficiency, regioselectivity, and the availability of starting materials.

De Novo Pyridine Ring Synthesis Approaches Incorporating Substituents

While less common for this specific molecule, de novo synthesis offers the potential for building the pyridine ring with the desired substituents already in place. This approach typically involves the condensation of smaller, functionalized building blocks. A hypothetical route could involve the reaction of a β-enaminone with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by cyclization and aromatization. For instance, a key intermediate such as 3-(methoxymethyl)-2-methyl-acrolein could theoretically serve as a precursor for the C4-C5-C6 portion of the ring, although its synthesis is not widely documented. The related compound, methacrolein, is synthesized via the condensation of propionaldehyde (B47417) and formaldehyde (B43269) researchgate.netgoogle.com.

A general representation of a de novo pyridine synthesis is the Hantzsch pyridine synthesis, which, while classic, can be adapted with modern modifications for the construction of polysubstituted pyridines.

Functional Group Interconversion Strategies for Substituent Introduction

A more practical and widely applicable approach involves the modification of an existing, suitably substituted pyridine ring. This strategy leverages the well-established chemistry of pyridines to introduce the required methoxymethyl and amino groups.

One plausible and efficient pathway commences with a pre-functionalized pyridine, such as 2-chloro-5-methoxymethyl-6-methylpyridine. The synthesis of a related compound, 2-chloro-5-chloromethyl-pyridine, has been documented starting from 2-alkoxy-5-alkoxymethyl-pyridine through chlorination with agents like phosphorus oxychloride and phosphorus(V) chloride google.com. This indicates that the methoxymethyl group is stable under such chlorination conditions. Once the 2-chloro intermediate is obtained, the 2-amino group can be introduced via nucleophilic aromatic substitution (SNAr) with an ammonia (B1221849) source.

An alternative interconversion strategy begins with (6-methyl-2-aminopyridin-5-yl)methanol. This intermediate possesses the correct arrangement of the amino and methyl groups. The final step involves the etherification of the primary alcohol at the 5-position to form the methoxymethyl ether. The synthesis of the analogous (2-amino-pyridin-4-yl)methanol is achieved by the reduction of the corresponding methyl ester with a reducing agent like lithium aluminum hydride chemicalbook.com. This suggests the feasibility of preparing the required 5-hydroxymethyl precursor.

A summary of potential functional group interconversion strategies is presented below:

Starting MaterialKey Transformation(s)Intermediate(s)Final Product
2-Alkoxy-5-alkoxymethyl-6-methylpyridineChlorination, Amination2-Chloro-5-methoxymethyl-6-methylpyridineThis compound
(6-Methyl-2-nitropyridin-5-yl)methanolReduction of nitro group, Etherification(6-Methyl-2-aminopyridin-5-yl)methanolThis compound
2-Amino-5-bromo-6-methylpyridineHalogen-metal exchange, Formylation, Reduction, Etherification(6-Methyl-2-aminopyridin-5-yl)methanolThis compound

Regioselective Amination Techniques for Pyridine Frameworks

The introduction of an amino group at the C2 position of the pyridine ring is a critical step in many synthetic routes. Direct amination of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack and can lead to mixtures of isomers.

A highly effective method for regioselective amination involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack. For a precursor like 5-(methoxymethyl)-6-methylpyridine, conversion to the corresponding N-oxide would facilitate amination at the 2-position. A well-established method for the amination of 3-substituted pyridine-1-oxides to furnish 2-amino-5-substituted pyridines utilizes a reaction with a trialkylamine and an electrophilic compound, followed by treatment with hydrogen bromide google.comnih.govgoogle.com. This general approach is used in the industrial synthesis of 2-amino-5-methylpyridine (B29535) google.comgoogle.com.

Stereochemical Control and Diastereoselective Synthesis Considerations

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a direct concern in its synthesis. However, the principles of stereoselective synthesis could become relevant if chiral derivatives were to be prepared, for instance, by introducing a chiral center in the methoxymethyl substituent or by employing chiral catalysts in the synthetic steps. In the context of related pyridine derivatives, enantioselective de novo syntheses have been developed for more complex structures, demonstrating that stereocontrol in pyridine ring formation is achievable google.com.

Exploration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to enhance sustainability. rsc.orgscispace.comnih.gov These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry strategies could be employed:

Catalytic Reactions: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For example, catalytic hydrogenation for the reduction of a nitro group is preferable to using stoichiometric metal reductants.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields in the synthesis of pyridine derivatives, leading to more energy-efficient processes google.com.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or ionic liquids, is a key aspect of green chemistry. The synthesis of some pyridine derivatives has been successfully carried out in aqueous media or under solvent-free conditions nih.gov.

Analysis of Key Precursors, Intermediates, and Reaction Byproducts

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

A plausible synthetic route could start from 3-methylpyridine (B133936). Nitration of 3-methylpyridine would likely yield a mixture of isomers, with 3-methyl-5-nitropyridine (B1361628) being a key component. This can then be oxidized to the N-oxide. Subsequent functionalization and manipulation of the substituent groups would lead to the final product.

The table below outlines some key precursors and intermediates that could be involved in the synthesis of this compound, along with their potential synthetic origins.

Precursor/IntermediatePotential Synthetic Origin
3-MethylpyridineCommercially available
3-Methyl-5-nitropyridineNitration of 3-methylpyridine
5-(Methoxymethyl)-6-methyl-2-nitropyridineFunctional group manipulation of a nitropyridine precursor
2-Chloro-5-methoxymethyl-6-methylpyridineChlorination of the corresponding 2-hydroxypyridine (B17775) or from a 2-alkoxypyridine derivative google.com
(6-Methyl-2-aminopyridin-5-yl)methanolReduction of the corresponding carboxylic acid or ester chemicalbook.com

During the synthesis, the formation of byproducts is a critical consideration. For instance, in the chlorination of pyridine derivatives, over-chlorination can lead to the formation of polychlorinated species, which can be difficult to separate from the desired product google.com. Similarly, nitration reactions can often produce a mixture of regioisomers, necessitating careful purification steps. In amination reactions, particularly those that are not highly regioselective, the formation of other amino-substituted isomers is a possibility.

Characterization of Essential Starting Materials and Their Purity

The synthesis of this compound necessitates the use of well-characterized and pure starting materials to ensure high yields and predictable reaction outcomes. A plausible synthetic precursor to the target molecule is 2-Amino-6-methylpyridine (B158447).

2-Amino-6-methylpyridine: This commercially available starting material serves as the foundational pyridine core. Its purity is paramount and is typically assessed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structural integrity of 2-amino-6-methylpyridine. The characteristic chemical shifts and coupling constants provide a definitive fingerprint of the molecule. For instance, the proton NMR spectrum of 2-amino-6-methylpyridine in CDCl₃ typically shows distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the amino protons. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the starting material. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₆H₈N₂ (108.14 g/mol ). nih.gov

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized to determine the purity of 2-amino-6-methylpyridine, ensuring the absence of isomeric impurities or residual solvents from its synthesis.

A related bromo-substituted precursor, 2-Amino-5-bromo-6-methylpyridine, could also be a key intermediate. Its synthesis from 2-amino-6-methylpyridine has been reported, and its characterization is equally important. chemicalbook.com

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Characterization Techniques
2-Amino-6-methylpyridineC₆H₈N₂108.14¹H NMR, ¹³C NMR, MS, GC, HPLC
2-Amino-5-bromo-6-methylpyridineC₆H₇BrN₂187.04¹H NMR, MS

Isolation and Elucidation of Transient Reaction Intermediates

The synthesis of complex organic molecules often proceeds through transient intermediates that are not isolated in the final reaction mixture. The identification and characterization of these species are vital for understanding reaction mechanisms and optimizing reaction conditions.

The isolation of such an intermediate would likely involve careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC. Quenching the reaction at an appropriate time would allow for the isolation of the formyl derivative. Its structure would then be elucidated using spectroscopic methods:

Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption band around 1700 cm⁻¹ would be indicative of the aldehyde functionality.

¹H NMR Spectroscopy: A characteristic singlet in the downfield region (around 9-10 ppm) would correspond to the aldehydic proton.

¹³C NMR Spectroscopy: A resonance in the range of 190-200 ppm would confirm the presence of the carbonyl carbon.

Another potential transient species could be a hydroxymethyl intermediate, 2-amino-5-(hydroxymethyl)-6-methylpyridine , formed during the reduction of the formyl group. Its presence could be confirmed by the appearance of a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton and characteristic shifts for the methylene (B1212753) protons.

Derivatization and Further Functionalization of the Pyridine Nucleus

The presence of multiple reactive sites in this compound makes it an excellent scaffold for further derivatization and functionalization, enabling the synthesis of a diverse library of compounds with potentially interesting biological or material properties.

Chemical Modifications at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to the formation of pyridinium (B92312) salts. This modification can significantly alter the electronic properties and solubility of the molecule.

N-Alkylation: The reaction of this compound with alkyl halides, such as methyl iodide or ethyl bromide, would be expected to yield the corresponding N-alkylpyridinium halides. These reactions typically proceed under mild conditions. researchgate.net The formation of the pyridinium salt can be monitored by NMR spectroscopy, observing a downfield shift of the pyridine ring protons upon quaternization of the nitrogen.

ReagentProduct
Methyl Iodide5-(Methoxymethyl)-1,6-dimethylpyridin-2-aminium iodide
Ethyl Bromide2-Amino-1-ethyl-5-(methoxymethyl)-6-methylpyridinium bromide

N-Oxidation: Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. N-oxidation can activate the pyridine ring for further functionalization at the C4 and C6 positions.

Transformations of the Primary Amine Functionality

The primary amino group at the C2 position is a versatile handle for a wide range of chemical transformations.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, would readily form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-(methoxymethyl)-6-methylpyridin-2-yl)acetamide. This reaction is a common method for protecting the amino group or for introducing new functional moieties.

N-Alkylation: While direct alkylation of the primary amine can lead to a mixture of mono- and di-alkylated products, reductive amination provides a more controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would convert the primary amino group into a diazonium salt. This intermediate is highly reactive and can be subsequently displaced by a variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN), providing a powerful method for introducing diverse substituents at the C2 position.

Reaction TypeReagentProduct Type
N-AcylationAcetyl chlorideAmide
Reductive AminationBenzaldehyde (B42025), NaBH₄Secondary Amine
DiazotizationNaNO₂, HClDiazonium Salt

Chemical Reactivity and Derivatization of the Methoxymethyl Group

The methoxymethyl group at the C5 position offers unique opportunities for functionalization.

Ether Cleavage: The methoxy (B1213986) ether linkage can be cleaved under acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-6-methylpyridin-2-amine. This transformation unmasks a primary alcohol, which can be further functionalized.

Oxidation: While selective oxidation of the methoxymethyl group in the presence of the methyl and amino groups can be challenging, carefully chosen oxidizing agents might allow for the conversion to a formyl or carboxylic acid group at the C5 position.

Functionalization at the Methyl Group Position

The methyl group at the C6 position, being adjacent to the pyridine nitrogen, exhibits enhanced reactivity.

Deprotonation and Alkylation: The protons of the C6-methyl group are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the methyl position. nih.gov

Oxidation: The methyl group can be oxidized to a variety of functional groups. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group to a carboxylic acid. Milder and more selective oxidizing agents could potentially yield the corresponding aldehyde or alcohol.

Functional GroupTransformationReagent/ConditionProduct Functional Group
Methyl GroupDeprotonation-Alkylation1. LDA; 2. RXExtended Alkyl Chain
Methyl GroupOxidationKMnO₄Carboxylic Acid

Synthesis of Advanced Analogues and Hybrid Structures

The strategic functionalization of this compound serves as a gateway to a diverse array of advanced analogues and hybrid molecules. These complex structures are synthesized by leveraging the reactivity of the primary amino group and the methoxymethyl substituent, allowing for the construction of novel molecular frameworks with potential applications in various fields of chemical and pharmaceutical research. Methodologies for creating these sophisticated derivatives primarily involve N-alkylation, N-arylation, amide bond formation, and cross-coupling reactions, which pave the way for hybrid structures incorporating other heterocyclic or carbocyclic moieties.

The primary amino group at the C2 position of the pyridine ring is a versatile handle for synthetic modifications. It can readily participate in nucleophilic substitution and condensation reactions, enabling the introduction of a wide range of substituents. These modifications can significantly alter the electronic properties, lipophilicity, and steric profile of the parent molecule, leading to the generation of analogues with tailored characteristics.

Furthermore, while the methoxymethyl group at the C5 position is generally stable, its ether linkage offers potential for cleavage and subsequent functionalization under specific conditions, providing another avenue for structural diversification. The methyl group at the C6 position can also be a site for functionalization, although it typically requires more forcing reaction conditions. The interplay of these reactive sites allows for a combinatorial approach to the synthesis of advanced analogues.

N-Alkylation and N-Arylation for Advanced Analogues

The nucleophilic nature of the 2-amino group facilitates its reaction with various electrophiles to yield N-substituted derivatives. N-alkylation introduces aliphatic chains, which can be linear, branched, or cyclic, and may contain additional functional groups. This is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties. nih.gov Similarly, N-arylation, often achieved through Buchwald-Hartwig amination or related cross-coupling reactions, allows for the introduction of aryl or heteroaryl rings, leading to the formation of more complex, rigid structures.

The synthesis of N-alkylated aminopyridines can be achieved using various alkylating agents such as alkyl halides or sulfonates in the presence of a base. google.comresearchgate.net More contemporary and greener methods may utilize alcohols or aldehydes as alkylating agents. google.com For N-arylation, palladium-catalyzed cross-coupling reactions are the state-of-the-art, offering a broad scope of compatible functional groups on the arylating partner.

Table 1: Representative N-Alkylation and N-Arylation Reactions for the Synthesis of Advanced Analogues

Starting MaterialReagentReaction TypeProduct
This compoundBenzyl bromideN-AlkylationN-Benzyl-5-(methoxymethyl)-6-methylpyridin-2-amine
This compound1-Bromo-4-fluorobenzene, Pd catalyst, ligand, baseN-Arylation (Buchwald-Hartwig)N-(4-Fluorophenyl)-5-(methoxymethyl)-6-methylpyridin-2-amine
This compound2-Chloropyrimidine, Pd catalyst, ligand, baseN-Arylation (Buchwald-Hartwig)N-(5-(Methoxymethyl)-6-methylpyridin-2-yl)pyrimidin-2-amine

Synthesis of Hybrid Structures via Amide and Sulfonamide Linkages

The creation of hybrid molecules, where the this compound scaffold is covalently linked to another distinct molecular entity, can be readily achieved through the formation of amide or sulfonamide bonds. These linkages provide robust connections and are prevalent in many biologically active compounds.

The reaction of the 2-amino group with activated carboxylic acids (e.g., acyl chlorides or anhydrides) or the use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of amide bonds. This allows for the incorporation of a vast array of carboxylic acid-containing fragments, including other heterocyclic systems, peptides, or complex natural product scaffolds. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are known to be important pharmacophores.

Table 2: Synthesis of Hybrid Molecules via Amide and Sulfonamide Bond Formation

Starting MaterialReagentLinkage TypeProduct
This compoundBenzoyl chloride, baseAmideN-(5-(Methoxymethyl)-6-methylpyridin-2-yl)benzamide
This compoundThiophene-2-carbonyl chloride, baseAmideN-(5-(Methoxymethyl)-6-methylpyridin-2-yl)thiophene-2-carboxamide
This compoundDansyl chloride, baseSulfonamideN-(5-(Methoxymethyl)-6-methylpyridin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

Construction of Fused and Bi-heterocyclic Systems

Advanced synthetic strategies can be employed to construct fused or bi-heterocyclic systems where the pyridine ring of this compound is integrated into a larger, more complex heterocyclic framework. Condensation reactions of the 2-amino group with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, such as in pyridopyrimidines. nih.govwikipedia.org

Moreover, if a suitable functional group is introduced onto the pyridine ring, for instance, a bromo substituent, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction can be utilized to form bi-heterocyclic structures. acs.orgnih.gov This powerful C-C bond-forming reaction allows for the coupling of the pyridyl core with a wide range of boronic acids or esters, including those derived from other heterocyclic systems. While this compound does not inherently possess a leaving group for such couplings, a synthetic sequence to introduce one, such as bromination of the pyridine ring, would open up these possibilities.

Table 3: Representative Strategies for Fused and Bi-heterocyclic Systems

PrecursorReagent(s)Reaction TypeProduct Class
This compoundDiethyl malonate, baseCondensation/CyclizationPyridopyrimidinone derivative
3-Bromo-5-(methoxymethyl)-6-methylpyridin-2-amine*Pyrazole-4-boronic acid, Pd catalyst, baseSuzuki-Miyaura Coupling3-(Pyrazol-4-yl)-5-(methoxymethyl)-6-methylpyridin-2-amine
This compoundα,β-Unsaturated ketone, acid catalystAnnulationFused dihydropyridine (B1217469) derivative

*Hypothetical precursor derived from this compound via bromination.

These advanced synthetic methodologies underscore the versatility of this compound as a building block for the creation of a multitude of complex and potentially valuable molecules. The ability to systematically modify its structure through a variety of chemical transformations provides a powerful platform for the exploration of new chemical space.

Reactivity and Reaction Mechanism Studies of 5 Methoxymethyl 6 Methylpyridin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This generally makes it less susceptible to electrophilic aromatic substitution than benzene. However, the substituents on the ring of 5-(methoxymethyl)-6-methylpyridin-2-amine significantly influence its reactivity. The amino group at the C2 position is a strong activating group and is ortho-, para-directing. The methyl group at C6 is a weak activating group, also ortho-, para-directing. The methoxymethyl group at C5 is generally considered to have a weak deactivating inductive effect.

For electrophilic substitution, the activating effect of the amino group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it, which are C3 and C5. Since C5 is already substituted, electrophilic attack is most likely to occur at the C3 position. The directing effects of the substituents are summarized in the table below.

Table 1: Predicted Directing Effects of Substituents on the Pyridine Ring for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectPredicted Directing Influence
-NH₂2Strongly Activating, +M > -IOrtho (C3), Para (C5)
-CH₃6Weakly Activating, +IOrtho (C5), Para (C2)
-CH₂OCH₃5Weakly Deactivating, -IMeta (C2, C6)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C2 and C4). The presence of an amino group at the C2 position generally hinders nucleophilic attack at this position unless it acts as a leaving group under specific conditions, which is uncommon for an amino group. Therefore, direct nucleophilic attack on the unsubstituted positions of the pyridine ring is not a favored reaction pathway under standard conditions.

Detailed Investigation of Amine Group Reactivity

The exocyclic amino group at the C2 position is a key reactive site in this compound. It behaves as a typical primary aromatic amine, capable of acting as a nucleophile and a base.

The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For example, treatment with acetyl chloride would yield N-(5-(methoxymethyl)-6-methylpyridin-2-yl)acetamide.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although overalkylation can be an issue.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is often unstable but can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of functional groups.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases). For instance, reaction with benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. Research on related 2-aminopyridines has shown the formation of Schiff bases with various aldehydes. researchgate.net

Hydrolytic and Oxidative Stability Pathways

Hydrolytic Stability: The methoxymethyl ether group (-CH₂OCH₃) can be susceptible to hydrolysis under acidic conditions to yield the corresponding alcohol, 5-(hydroxymethyl)-6-methylpyridin-2-amine, and formaldehyde (B43269). The general mechanism for the acid-catalyzed hydrolysis of ethers involves protonation of the ether oxygen followed by nucleophilic attack by water. The stability of this group is generally fair in neutral and basic media.

Oxidative Stability: The 2-aminopyridine (B139424) core is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or even cleavage of the pyridine ring. The amino group itself can be oxidized. For example, oxidation of aminopyridines with reagents like peroxy acids can lead to the corresponding nitropyridines. researchgate.net The methyl group can also be oxidized to a carboxylic acid under harsh conditions. The methoxymethyl group can undergo oxidative cleavage. nih.govresearchgate.net

The potential oxidation products are summarized in the table below.

Table 2: Potential Oxidation Products of this compound
Oxidizing AgentPotential Product(s)Reference for Analogy
Peroxy acids (e.g., m-CPBA)This compound N-oxideGeneral reaction of pyridines
H₂O₂/H₂SO₄5-(Methoxymethyl)-6-methyl-2-nitropyridine researchgate.net
KMnO₄ (strong)5-(Methoxymethyl)pyridine-2-amino-6-carboxylic acidGeneral oxidation of alkylbenzenes
Oxidative cleavage reagents5-Formyl-6-methylpyridin-2-amine nih.govresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

Due to the lack of specific studies on this compound, this section discusses the general principles of mechanistic investigation that would be applicable to this compound, drawing on studies of related molecules.

Kinetic Analysis and Reaction Rate Determinations

Kinetic studies are crucial for understanding reaction mechanisms. For reactions involving this compound, such as electrophilic substitution or reactions at the amine group, determining the rate law can reveal the molecularity of the rate-determining step. For instance, in a study of the reaction of substituted anilines with 2-chloro-5-nitropyridine, the reaction was found to be first order in each reactant, indicating a bimolecular process. Such studies on analogous systems can provide a basis for predicting the kinetic behavior of the target compound.

Application of Isotope Effects in Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. For example, in a hypothetical electrophilic substitution at the C3 position, replacing the hydrogen at C3 with deuterium (B1214612) (a C-H vs. C-D bond) would be expected to result in a primary kinetic isotope effect if the C-H bond cleavage is part of the rate-determining step. The magnitude of the KIE can provide further insight into the transition state structure.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Spectroscopic techniques are invaluable for monitoring the progress of a reaction and for detecting and characterizing reactive intermediates.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting material and the appearance of products over time. In some cases, low-temperature NMR can be used to observe thermally unstable intermediates.

UV-Vis Spectroscopy: Changes in the electronic structure during a reaction can be monitored by UV-Vis spectroscopy. The formation of colored intermediates, such as charge-transfer complexes or certain reaction adducts, can be readily detected. For example, spectroscopic studies on the reaction of benzylamines with amine oxidases have allowed for the detection of Schiff base and quinonoid intermediates. nih.gov

IR Spectroscopy: The progress of reactions involving changes in functional groups (e.g., the conversion of an amine to an amide) can be monitored by the appearance or disappearance of characteristic vibrational bands in the IR spectrum. Computational studies on 2-aminopyridine have provided detailed assignments of its vibrational modes, which can serve as a basis for interpreting the spectra of its derivatives. tsijournals.com

Role of 5 Methoxymethyl 6 Methylpyridin 2 Amine As a Synthetic Building Block

Application in the Construction of Complex Heterocyclic Systems

The structural framework of 5-(Methoxymethyl)-6-methylpyridin-2-amine, featuring a reactive 2-aminopyridine (B139424) moiety, is primed for participation in cyclization and condensation reactions to form fused heterocyclic systems. This capability is particularly valuable in the synthesis of biologically active molecules and functional materials.

While specific examples detailing the cyclization reactions of this compound itself are not extensively documented in publicly available research, the utility of closely related structures in building complex heterocyclic systems is well-established, particularly in the agrochemical field. For instance, patent literature demonstrates that pyridine (B92270) derivatives with a methoxymethyl group at the 5-position are crucial intermediates. A European patent describes the use of 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives as key precursors in the synthesis of imidazolinone herbicides. epo.org This process involves building a complex imidazolinone ring system onto the pyridine scaffold. The synthesis of such complex structures underscores the value of the methoxymethyl-pyridine core as a foundational element for creating elaborate, multi-ring systems with significant commercial and industrial applications.

The general reactivity of 2-aminopyridines allows for their conversion into a variety of fused heterocycles, including pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyridines, and triazolo[1,5-a]pyridines, which are prominent scaffolds in medicinal chemistry.

Utility in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The 2-aminopyridine functional group present in this compound is a well-known participant in several important MCRs.

One notable example is the Gröbcke-Blackburn-Bienaymé reaction, a three-component reaction between an aldehyde, an isocyanide, and an α-aminoazine (such as a 2-aminopyridine). tcichemicals.com This reaction provides a direct route to imidazo[1,2-a]pyridine-based scaffolds, which are of significant interest in drug discovery. The general mechanism involves the formation of an imine from the aldehyde and the aminopyridine, which is then attacked by the isocyanide, followed by an intramolecular cyclization.

While the 2-aminopyridine moiety makes this compound a suitable candidate for such MCRs, specific studies detailing its use in these reactions are not prevalent in the current literature. However, its structural features suggest a high potential for utility in MCR-based synthetic strategies aimed at creating diverse molecular scaffolds for screening and development in various chemical industries.

Precursor for Advanced Organic Materials and Polymers

The development of advanced organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), requires specialized molecular building blocks. Nitrogen-containing heterocycles are frequently incorporated into these materials to tune their electronic properties, thermal stability, and charge-transport capabilities. openmedicinalchemistryjournal.com

The compound this compound is classified by some chemical suppliers as a building block for materials science, including for the synthesis of OLED materials. epo.org The pyridine ring is an electron-deficient system, and the amino and methoxymethyl groups can influence the electronic characteristics and solubility of resulting polymers or large molecules. While detailed research publications on the polymerization or specific incorporation of this compound into advanced materials are limited, its availability as a "material building block" points towards its potential use in the synthesis of functional organic materials where its specific electronic and structural properties can be exploited.

Contribution to Agrochemical or Industrial Fine Chemical Synthesis

The most clearly documented application for structures related to this compound is in the synthesis of agrochemicals. Fine chemicals are pure, single substances produced in limited quantities that serve as intermediates for specialty chemicals, including pesticides and herbicides. researchgate.net The pyridine core is a common feature in many active agrochemical ingredients. nih.gov

Patent literature provides strong evidence for the role of methoxymethyl-substituted pyridines as critical intermediates in the production of high-value agrochemicals. These compounds serve as foundational scaffolds upon which the final, more complex, and biologically active molecules are built. For example, a closely related compound, 2-amino-5-methyl-pyridine, is explicitly identified as an intermediate in the synthesis of herbicides. nih.gov Furthermore, patents disclose that 2-chloro-5-chloromethyl-pyridine, which can be synthesized from 2-methoxy-5-methoxymethyl-pyridine, is an intermediate for insecticides. google.com

The following table summarizes key findings from patents that highlight the utility of this chemical family in agrochemical synthesis.

Intermediate Family Application/Product Class Significance Source
5-Methoxymethylpyridine-dicarboxylic acid derivativesImidazolinone HerbicidesServes as a key building block for constructing the final complex herbicidal molecule. epo.org
2-Methoxy-5-methoxymethyl-pyridineInsecticides (via chlorination)Precursor to 2-chloro-5-chloromethyl-pyridine, a known insecticide intermediate. google.com
2-Amino-5-methyl-pyridineHerbicidesA structurally similar aminopyridine used as an intermediate for agrochemicals. nih.gov

These examples firmly establish the methoxymethyl-pyridine scaffold as a valuable component in the industrial synthesis of fine chemicals destined for the agrochemical market. The specific substitution pattern of this compound makes it a relevant and potentially crucial intermediate for developing new generations of crop protection agents.

Coordination Chemistry and Metal Complexation of 5 Methoxymethyl 6 Methylpyridin 2 Amine

Ligand Properties and Potential Coordination Modes

5-(Methoxymethyl)-6-methylpyridin-2-amine possesses multiple potential coordination sites, making it a versatile ligand. The primary coordination is expected to occur through the endocyclic pyridine (B92270) nitrogen atom, a common feature for pyridine-based ligands. Additionally, the exocyclic amino group at the C2 position can participate in coordination, leading to a bidentate chelate. The formation of a stable five-membered ring through chelation involving the pyridine nitrogen and the amino nitrogen is a well-documented phenomenon for 2-aminopyridine (B139424) and its derivatives. mdpi.comnih.gov

The substituents on the pyridine ring, namely the methyl group at the 6-position and the methoxymethyl group at the 5-position, are expected to influence the ligand's electronic and steric properties. The methyl group, being electron-donating, increases the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and its coordinating ability. The methoxymethyl group, also electron-donating, further contributes to this effect. Sterically, the methyl group adjacent to the pyridine nitrogen might impose some constraints on the coordination geometry, influencing the stability and structure of the resulting metal complexes.

Based on related compounds, this compound can exhibit several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center solely through the pyridine nitrogen atom. This mode is common for 2-aminopyridine ligands, especially when steric hindrance prevents chelation or when the metal center has a preference for a lower coordination number. mdpi.com

Bidentate Chelating Coordination: The ligand can form a five-membered chelate ring by coordinating through both the pyridine nitrogen and the exocyclic amino nitrogen. This is a highly stable and common coordination mode for 2-aminopyridine derivatives. nih.govnih.gov

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino group to another.

The presence of the ether oxygen in the methoxymethyl group introduces another potential, albeit weaker, coordination site. However, coordination involving this oxygen is less likely to be a primary mode compared to the nitrogen donors.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow standard procedures for forming complexes with N-donor ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

For instance, the reaction of a metal halide (e.g., CuCl₂, NiBr₂) with the ligand in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would likely yield the corresponding metal complex. nih.govnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) would influence the final product, potentially leading to complexes with varying numbers of ligands per metal ion. For example, reacting CuCl₂·2H₂O with four equivalents of 2-amino-6-methylpyridine (B158447) in methanol has been shown to produce [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O. nih.gov Similarly, reacting (DME)NiBr₂ with α-aminopyridine ligands has led to the formation of various coordination compounds. nih.gov

The structural elucidation of these complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes, with shifts in the proton and carbon signals of the ligand indicating coordination to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion.

Table 1: Expected Coordination Geometries of Metal Complexes with 2-Aminopyridine Analogs

Metal IonLigand SystemObserved GeometryReference
Cu(II)2-amino-6-methylpyridineSquare Planar nih.gov
Ni(II)α-aminopyridinesMononuclear, Dinuclear, Polymeric nih.gov
Ti(IV)2-aminopyridinatoDistorted Tetrahedral acs.org
Pd(II)(4-Methyl-pyridin-2-yl)amine derivativesSquare Planar nih.gov

Exploration of Catalytic Applications of Synthesized Metal Complexes

Metal complexes derived from 2-aminopyridine ligands have demonstrated significant catalytic activity in a variety of organic transformations. It is highly probable that complexes of this compound would also exhibit catalytic potential, particularly in reactions where the electronic and steric properties of the ligand play a crucial role.

Hydroamination: Titanium complexes supported by aminopyridinato ligands have been successfully employed as catalysts for the intramolecular hydroamination of primary aminoalkenes. acs.orgresearchgate.net The steric environment at the metal center, which is influenced by the substituents on the aminopyridine ligand, is a critical factor in determining the reactivity of the catalyst. acs.org The electron-donating methyl and methoxymethyl groups on this compound could enhance the catalytic activity of a titanium center in such reactions.

Polymerization: Nickel and palladium complexes with aminopyridinato ligands have been investigated as catalysts for polymerization reactions. For example, nickel complexes activated with methylaluminoxane (B55162) (MAO) have been shown to catalyze ethylene (B1197577) polymerization. nih.gov Palladium complexes of (4-methyl-pyridin-2-yl)amine derivatives have been used as catalysts for the polymerization of hydrosilanes. nih.gov Iron(II) complexes with amino-pyridine ligands have also been used to catalyze the atom transfer radical polymerization (ATRP) of styrene. nsf.gov

Oxidation Reactions: Palladium(II) complexes with tripodal aminopyridine ligands have been shown to efficiently catalyze the benzylic C–H oxidation of various substrates. rsc.org Iron(II) complexes of α-iminopyridine ligands, which are structurally related to aminopyridines, have demonstrated catalytic activity in the oxidation of activated methylene (B1212753) groups and secondary alcohols. rsc.org

Cross-Coupling Reactions: N-aryl-2-aminopyridines, which can be considered derivatives of 2-aminopyridine, readily form complexes with various transition metals like palladium, rhodium, and iridium, which are active in C-H activation and cross-coupling reactions. rsc.org

Structure-Reactivity Relationships in Coordination Environment

The catalytic performance of metal complexes is intrinsically linked to the structure of the coordination sphere around the metal center. For complexes of this compound, the substituents on the pyridine ring would play a pivotal role in dictating the structure-reactivity relationship.

Electronic Effects: The electron-donating nature of the methyl and methoxymethyl groups increases the electron density at the metal center. This can have several consequences for catalysis. For instance, in oxidative addition steps, a more electron-rich metal center may react faster. Conversely, in reductive elimination steps, a more electron-rich metal may react more slowly. In the context of iron-catalyzed ATRP, electron-donating substituents on the amino-pyridine ligand have been shown to increase the rate of polymerization, likely by stabilizing the higher oxidation state of the metal during the catalytic cycle. nsf.gov

Steric Effects: The steric bulk of the ligand, particularly the 6-methyl group, can significantly influence both the stability of the complex and its catalytic activity. Increased steric hindrance can:

Promote the formation of complexes with lower coordination numbers.

Create a specific pocket around the metal's active site, which can lead to higher selectivity in catalytic reactions. acs.org

In some cases, excessive steric bulk can hinder substrate access to the metal center, thereby reducing catalytic activity.

Studies on titanium-catalyzed hydroamination have highlighted that controlling the steric environment at the metal center is a key factor for reactivity. acs.org Similarly, in ethylene polymerization with nickel complexes, the structure of the aminopyridine ligand, including its substitution pattern, determines the coordination mode and subsequently the catalytic activity. nih.gov

Table 2: Potential Influence of Substituents on Catalytic Activity

Substituent EffectInfluence on Metal CenterPotential Catalytic Consequence
Electronic (Electron-donating) Increased electron densityEnhanced activity in some oxidation/polymerization reactions
Steric (6-methyl group) Increased steric hindranceImproved selectivity, potential for lower coordination numbers

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Methoxymethyl 6 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. For 5-(Methoxymethyl)-6-methylpyridin-2-amine, HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition and confirmation of its molecular formula (C8H12N2O).

The fragmentation pathways of aminopyridine derivatives upon electron impact ionization typically involve initial cleavages at the substituent groups. For this compound, the expected fragmentation would likely begin with the loss of the methoxymethyl group or its fragments. Common fragmentation patterns for related compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine include losses of key functional groups which helps in identifying the core structure. nih.gov The fragmentation of 2-aminomethyl-6-methylpyridine shows a significant peak corresponding to the loss of the aminomethyl radical, leading to the formation of a stable pyridinium (B92312) ion. researchgate.net

A plausible fragmentation pathway for this compound could involve the following steps:

α-cleavage of the ether bond, leading to the loss of a methoxy (B1213986) radical (•OCH3) and the formation of a resonance-stabilized pyridinium ion.

Loss of the entire methoxymethyl side chain.

Sequential loss of fragments from the pyridine (B92270) ring itself, although this is generally less favorable than the cleavage of substituents.

Isotopic pattern analysis in HRMS would be crucial for confirming the presence of elements like carbon and nitrogen based on their natural isotopic abundances, further validating the proposed elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]+• 152.09496 Molecular ion
[M-CH3O]• 121.07115 Loss of methoxy radical

Note: The m/z values are predicted and would need to be confirmed by experimental data.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of organic compounds in solution and the solid state. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are necessary for unambiguous assignment of all protons and carbons, especially in complex derivatives.

For this compound, ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methylene (B1212753) protons of the methoxymethyl group, the methoxy protons, and the amine protons. The chemical shifts and coupling constants would be indicative of their relative positions. For instance, in 2-amino-5-methylpyridine (B29535), the methyl protons appear around 2.12 ppm, and the aromatic protons show characteristic splitting patterns.

Solid-State NMR (ssNMR) would be valuable for studying the compound in its crystalline form, providing information about its conformation and packing in the solid state. This can be particularly useful for derivatives that are poorly soluble or for studying polymorphic forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine-H3 6.5 - 6.7 110 - 115
Pyridine-H4 7.3 - 7.5 135 - 140
NH2 4.5 - 5.5 -
CH2 4.3 - 4.5 70 - 75
OCH3 3.3 - 3.5 55 - 60
CH3 2.2 - 2.4 15 - 20
Pyridine-C2 - 158 - 162
Pyridine-C5 - 120 - 125

Note: These are predicted values based on analogous structures and may vary in the actual spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. For derivatives of this compound that form suitable single crystals, this technique can unambiguously determine their solid-state structure.

The crystal packing of aminopyridine derivatives is often dominated by hydrogen bonding interactions involving the amino group and the pyridine nitrogen. iucr.org For this compound, it is expected that intermolecular N-H···N hydrogen bonds would be a prominent feature in the crystal lattice, potentially forming dimers or extended chains. The presence of the methoxymethyl group might also lead to weaker C-H···O interactions, further influencing the packing arrangement.

In cases where chiral derivatives are synthesized, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding their biological activity. Studies on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have utilized single-crystal X-ray diffraction to confirm their structures. nih.gov The formation of metal complexes with derivatives of this compound could also be studied by X-ray crystallography to understand the coordination geometry and the nature of the metal-ligand bonding. mdpi.com

Table 3: Typical Crystallographic Data for a 2-Aminopyridine (B139424) Derivative

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.281
b (Å) 5.410
c (Å) 14.898
α, β, γ (°) 90

Note: This data is for 2-aminopyridine barium chloride and serves as an illustrative example. imanagerpublications.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These two techniques are often complementary. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic, methyl, and methoxymethyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹), and C-O stretching of the ether linkage (1000-1200 cm⁻¹). The N-H bending vibration is also expected around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring, often referred to as the "ring breathing" mode, is a characteristic Raman band. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 3000
C=N, C=C (ring) Stretching 1400 - 1600
N-H (amine) Bending 1580 - 1650

Circular Dichroism Spectroscopy for Chiral Analysis of Enantiomeric Forms (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, many of its derivatives, particularly those synthesized for biological applications, may contain stereocenters.

For enantiomerically pure or enriched derivatives of this compound, CD spectroscopy can be used to confirm their chiral nature and determine their absolute configuration by comparing the experimental spectrum with that of known compounds or with theoretical predictions. The synthesis of chiral derivatives of aminopyridines has been reported, and their chiral separation can be monitored using techniques that are often complemented by CD spectroscopy. benthamdirect.comnih.gov

The CD spectrum provides information about the conformation of chiral molecules in solution. For example, if a chiral side chain is introduced to the this compound scaffold, CD spectroscopy can be used to study how the conformation of this side chain is influenced by its environment.

As this technique is only applicable to chiral molecules, a data table is not relevant for the achiral parent compound. However, for a hypothetical chiral derivative, one would expect to observe Cotton effects (positive or negative peaks) in the CD spectrum at wavelengths corresponding to the electronic transitions of the chromophores within the molecule.

Theoretical and Computational Studies of 5 Methoxymethyl 6 Methylpyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 5-(methoxymethyl)-6-methylpyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine (B92270) ring, which are the primary sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the pyridine ring, which can accept electron density. The presence of the electron-donating amino and methyl groups, along with the methoxymethyl group, would be expected to raise the energy of the HOMO and influence the energy of the LUMO, thereby affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energies and spatial distributions of these frontier orbitals. researchgate.net For instance, DFT studies on similar molecules like 2-amino-6-methylpyridine (B158447) have been performed to understand their electronic properties. researchgate.net

Table 1: Predicted Frontier Orbital Energies and Related Parameters for an Analogous Substituted Pyridine

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)4.65
Ionization Potential5.50
Electron Affinity0.85

Note: The data in this table is hypothetical and based on typical values for similar substituted pyridines found in computational chemistry literature. It serves for illustrative purposes for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible methoxymethyl group at the 5-position of this compound introduces conformational isomerism. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule and the relative stabilities of its different conformers. The potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. pvpcollegepatoda.org

For this compound, the key dihedral angles to consider would be those around the C5-C(methoxymethyl) and C(methoxymethyl)-O bonds. By systematically rotating these bonds and calculating the corresponding energy at each step using computational methods like DFT, a potential energy surface can be generated. This surface will reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For this compound, the predicted IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the methyl and methoxy (B1213986) groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage. Similarly, the predicted ¹H and ¹³C NMR spectra would provide information about the chemical environment of each atom in the molecule. researchgate.net

While experimental spectra for this specific compound may not be widely available, the predicted spectra can serve as a reference. Any discrepancies between predicted and experimental spectra can provide further insights into the molecular structure and its environment.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch (Amino)3450, 33503444, 3335 researchgate.net
C-H Stretch (Methyl)2980, 2870~2970, ~2860
C=N Stretch (Pyridine)1620~1610
C-O Stretch (Ether)1100~1090

Note: The predicted data is hypothetical. The experimental data is from a related compound, 2-amino-5-methylpyridine (B29535), for comparative purposes. researchgate.net

Density Functional Theory (DFT) Calculations for Reactivity and Transition State Analysis

DFT is a versatile tool for investigating the reactivity of molecules. By calculating various reactivity descriptors, such as the Fukui function, local softness, and electrophilicity index, one can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the amino group and the nitrogen atom in the pyridine ring are expected to be the most nucleophilic centers.

Furthermore, DFT can be employed to study reaction mechanisms by locating the transition state structures and calculating the activation energies. rsc.org For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, DFT calculations can elucidate the reaction pathways and predict the feasibility of different routes. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other molecules. nih.gov For this compound, MD simulations can provide insights into how the solvent environment affects its conformation and reactivity. researchgate.net

By placing the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol), one can observe the formation of hydrogen bonds between the amino group and the solvent, as well as other intermolecular interactions. These simulations can reveal the preferred solvation shell structure around the molecule and provide a more realistic understanding of its behavior in solution. Furthermore, MD simulations can be used to study aggregation and self-assembly processes, which are driven by intermolecular forces. mdpi.com

Patent Landscape and Industrial Synthesis Methodologies for 5 Methoxymethyl 6 Methylpyridin 2 Amine

Overview of Patent Filings Related to Chemical Synthesis and Novel Industrial Applications

The patent landscape for 5-(methoxymethyl)-6-methylpyridin-2-amine is not densely populated with documents explicitly claiming this exact molecule. However, analysis of patents for structurally related compounds provides significant insights into its potential synthesis and applications.

A key area of patent activity revolves around the synthesis of substituted pyridine (B92270) derivatives for use in pharmaceuticals and agrochemicals. For instance, patents often describe the synthesis of aminopyridines as crucial intermediates. While a direct patent for the target compound's synthesis is not prominently found, related patents offer clues to potential synthetic routes.

One relevant patent, US5233043A, details a process for preparing 2-chloro-5-chloromethyl-pyridine from 2-methoxy-5-methoxymethyl-pyridine. This suggests that 2-methoxy-5-methoxymethyl-pyridine could be a viable starting material, which could then be aminated to produce the desired 2-amino derivative. The patent highlights the use of phosphorus(V) chloride for the chlorination step.

Another European patent, EP3782985A1, describes the manufacture of 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives. Although this patent focuses on a different final product, it details industrial-scale procedures for manipulating the pyridine ring, including reactions carried out at elevated temperatures and pressures, which are common in industrial synthesis.

Table 1: Representative Patents for Related Pyridine Derivatives

Patent NumberAssigneeKey Findings/Relevance
US5233043ABayer AGDescribes the conversion of a 2-methoxy-5-methoxymethyl-pyridine to a 2-chloro-5-chloromethyl-pyridine, indicating a potential precursor for the target compound.
EP3782985A1Not SpecifiedDetails the industrial synthesis of a substituted 5-methoxymethylpyridine, offering insights into large-scale production techniques.
US5332824ABayer AGOutlines a process for preparing 2-amino-5-methylpyridine (B29535), a structurally similar compound, from 3-methyl-pyridine 1-oxide. vcu.educdc.govyoutube.com
US9951020B2Virginia Commonwealth UniversityFocuses on improving the synthesis of halo-substituted nicotinonitriles, demonstrating advancements in pyridine synthesis with higher yields and lower costs. vcu.edu

This table is generated based on analysis of related patents and does not imply these patents directly claim the synthesis of this compound.

Strategies for Large-Scale, Economically Viable Synthesis

The industrial production of this compound would likely draw upon established methods for pyridine and aminopyridine synthesis, adapted for this specific substitution pattern. The primary goals for a large-scale process are economic viability, safety, and sustainability.

One of the most common industrial routes for pyridine synthesis is the Chichibabin reaction , which involves the gas-phase reaction of aldehydes or ketones with ammonia (B1221849) over a heterogeneous catalyst. chemrxiv.orgresearchgate.net For the target compound, a potential strategy could involve the condensation of appropriate precursors that would yield the desired substituted pyridine ring. However, controlling the regioselectivity to obtain the specific isomer can be a challenge in such reactions.

Another prominent method is the Bönnemann cyclization , which utilizes cobalt catalysts to construct the pyridine ring from acetylene (B1199291) and a nitrile. researchgate.net While effective, the cost and handling of the catalyst are significant considerations for industrial applications.

A more plausible and targeted approach for this specific molecule would likely involve a multi-step synthesis starting from a pre-functionalized pyridine or by building the ring with the desired substituents already in place. Based on related patent literature, a potential pathway could start from a commercially available picoline (methylpyridine). For instance, starting with 2-amino-6-methylpyridine (B158447), one could introduce the methoxymethyl group at the 5-position through a series of functional group manipulations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of aminopyridines and could be employed in the final step to introduce the amino group onto a pre-existing 5-(methoxymethyl)-6-methylpyridine core. wilcoprime.com

Process Optimization and Yield Enhancement in Industrial Production

To ensure commercial viability, the synthesis of this compound must be optimized for maximum yield and efficiency. Key areas for optimization include:

Catalyst Selection and Optimization: The choice of catalyst is critical in many pyridine syntheses. For gas-phase reactions like the Chichibabin synthesis, catalysts such as alumina (B75360) or silica (B1680970) are common. chemrxiv.org In modern synthesis, zeolites and metal-organic frameworks (MOFs) are being explored for their high selectivity and activity. For cross-coupling reactions, the selection of the palladium catalyst and the appropriate ligand is crucial for achieving high yields and turnover numbers.

Reaction Condition Optimization: Parameters such as temperature, pressure, reaction time, and solvent choice must be carefully controlled. Design of Experiments (DoE) methodologies are often employed in industrial settings to systematically optimize these variables and identify the most efficient reaction conditions. For example, in the synthesis of related aminopyridines, temperature control is critical to minimize the formation of byproducts. chemrxiv.org

Environmental Impact Assessments of Industrial Synthetic Routes

The industrial synthesis of specialty chemicals like this compound carries an environmental footprint that must be carefully managed. The production of pyridine and its derivatives can lead to the release of volatile organic compounds (VOCs) and other pollutants into the air and water. nih.gov

Key environmental considerations include:

Solvent and Reagent Selection: Traditional organic solvents can be toxic and environmentally harmful. A growing trend in "green chemistry" is the use of more benign solvents or even solvent-free reaction conditions. The use of strong acids and bases, common in many chemical syntheses, also requires careful handling and waste neutralization. nih.gov

Waste Generation and Management: Chemical processes inevitably generate waste streams. The "E-factor" (mass of waste per mass of product) is a common metric used to assess the environmental impact of a process. Minimizing waste through high-yield reactions and recycling of solvents and catalysts is a primary goal. For instance, processes that generate significant amounts of inorganic salts as byproducts require effective waste treatment solutions.

Toxicity of Intermediates and Products: The toxicity of all chemicals used and produced in the synthetic route must be assessed. Handling of hazardous materials requires stringent safety protocols to protect workers and prevent environmental release. Pyridine itself is known to be harmful to the liver and other organs. chemicalbook.com

Efforts to develop more sustainable synthetic routes for pyridines are ongoing. This includes the development of biocatalytic methods and the use of renewable feedstocks. While not yet widely implemented for this specific class of compounds, these approaches hold promise for reducing the environmental impact of pyridine derivative production in the future.

Future Directions and Emerging Research Avenues for 5 Methoxymethyl 6 Methylpyridin 2 Amine

Exploration of Unexplored Synthetic Routes and Methodologies

While established methods for pyridine (B92270) synthesis exist, future research will likely focus on developing more efficient, sustainable, and versatile routes to 5-(methoxymethyl)-6-methylpyridin-2-amine and its derivatives. Modern synthetic strategies offer significant improvements in terms of atom economy, waste reduction, and the ability to introduce molecular complexity.

Key areas for exploration include:

Direct C-H Functionalization: A major thrust in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach avoids the need for pre-functionalized starting materials, making syntheses more efficient. For this compound, research could target the selective activation of the C-3 or C-4 positions of the pyridine ring. beilstein-journals.orgnih.gov Overcoming the inherent challenges of pyridine C-H activation, such as its electron-poor nature and the coordinating power of the nitrogen atom, remains a significant goal. rsc.org Recent breakthroughs in meta-position functionalization through temporary de-aromatization could also offer novel pathways to previously inaccessible derivatives. innovations-report.com

Continuous Flow Chemistry: The use of microwave flow reactors and other continuous processing platforms has demonstrated significant advantages for pyridine synthesis, including enhanced reaction rates, improved safety, and easier scalability. beilstein-journals.orgnih.govacs.orgresearchgate.net Future studies could adapt existing batch syntheses of this compound to a continuous flow process, allowing for optimized production and fine-tuning of reaction conditions. acs.org

Biocatalysis: The use of enzymes and whole-cell systems presents a green alternative to traditional chemical synthesis. rsc.org Researchers are increasingly exploring biocatalytic C-H oxyfunctionalization and amination to produce functionalized pyridines. ethz.chresearchgate.net A future research direction would be to screen for or engineer enzymes capable of synthesizing this compound or its precursors from simple, readily available starting materials, potentially even from naturally occurring compounds like 2,6-lutidine. rsc.orgethz.chrsc.org This approach eliminates the need for harsh reagents and reduces the environmental impact. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives

MethodologyPotential AdvantagesResearch FocusRepresentative Challenge
C-H Functionalization High atom economy, reduced synthetic steps.Developing catalysts for regioselective functionalization at C-3/C-4.Overcoming the low reactivity of the pyridine ring. rsc.org
Flow Chemistry Enhanced safety, scalability, precise process control. researchgate.netAdapting and optimizing existing syntheses for continuous production.Maintaining catalyst stability and preventing channel clogging.
Biocatalysis High selectivity, mild reaction conditions, sustainability. rsc.orgrsc.orgIdentifying or engineering enzymes for the target synthesis.Limited substrate scope and potential cytotoxicity to microorganisms. ethz.ch
Modern Cycloadditions Access to highly substituted pyridines in a single step. researchgate.netDesigning novel [2+2+2] cycloaddition strategies with specific precursors.Control of regioselectivity with unsymmetrical alkynes and nitriles. researchgate.net

Discovery of Novel Reactivity and Catalytic Phenomena

The inherent structure of this compound, particularly the 2-aminopyridine (B139424) moiety, suggests significant potential in coordination chemistry and catalysis. The nitrogen atoms of the ring and the amino group can act as a bidentate chelating ligand for a wide range of transition metals.

Future research in this area could focus on:

Ligand Development for Catalysis: The aminopyridine scaffold is a cornerstone in the design of ligands for base metal catalysis. nsf.gov By forming complexes with metals like palladium, ruthenium, iron, and copper, this compound could serve as a ligand for various catalytic transformations. nsf.govresearchgate.net Research could explore its application in cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), polymerization catalysis, and C-H activation processes. nih.govnih.govnih.gov The methyl and methoxymethyl substituents provide steric and electronic handles to fine-tune the catalytic activity and selectivity of the resulting metal complexes. nih.gov

Catalyst Performance in Cross-Coupling: Palladium complexes with aminopyridine-based phosphine (B1218219) ligands have shown excellent activity in challenging cross-coupling reactions. rsc.org A key research avenue would be to synthesize and test palladium, nickel, or copper complexes of this compound as catalysts, for instance, in the N-arylation of aminopyridines or the synthesis of complex diaminopyridines. nih.gov

Integration into Advanced Materials Science Research

Functionalized pyridine derivatives are increasingly important building blocks for advanced materials due to their electronic properties, thermal stability, and coordination ability. innovations-report.com

Promising research directions for this compound in materials science include:

Organic Electronics: Pyridine-containing compounds are widely used as electron-transporting or host materials in organic light-emitting diodes (OLEDs). scientific.netrsc.orggoogle.com The electron-deficient nature of the pyridine ring facilitates electron transport. Future work could involve using this compound as a precursor to synthesize larger, conjugated molecules or polymers for evaluation in optoelectronic devices. ktu.edu

Fluorescent Probes: Many substituted aminopyridines exhibit useful fluorescent properties. nih.gov Research into the photophysical characteristics of this compound and its derivatives could lead to the development of novel fluorescent sensors or probes for biological imaging. The "click and probe" strategy, where a non-fluorescent molecule becomes fluorescent upon reacting with a specific target, is a particularly interesting avenue. nih.gov

Supramolecular Chemistry and Crystal Engineering: The ability of the aminopyridine group to form strong and directional hydrogen bonds, as well as halogen bonds, makes it an excellent candidate for crystal engineering. acs.org Studies could explore the self-assembly of this molecule to create complex supramolecular architectures with tailored properties for applications such as ion recognition or as optical materials. acs.org

Table 2: Potential Applications in Materials Science

Application AreaRationalePotential Research Goal
Organic Light-Emitting Diodes (OLEDs) Pyridine rings often serve as electron-transporting moieties. scientific.netrsc.orgSynthesize oligomers or polymers incorporating the compound and test their performance in OLED devices.
Fluorescent Sensors Aminopyridine scaffolds can be highly fluorescent. nih.govInvestigate the solvatochromism and response to analytes (e.g., metal ions, pH) of the compound's derivatives.
Metal-Organic Frameworks (MOFs) The bidentate chelation site is suitable for use as a linker.Synthesize MOFs using the compound as a linker and characterize their porosity and catalytic activity.
Supramolecular Assemblies Ability to form predictable hydrogen and halogen bonds. acs.orgCo-crystallize with other molecules to form novel materials with unique network structures.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating discovery. Quantum chemical methods like Density Functional Theory (DFT) can offer deep insights that guide experimental design. nih.gov

Future synergistic approaches could include:

Predicting Reactivity and Mechanisms: DFT calculations can be employed to model reaction pathways for the synthesis and functionalization of this compound. rsc.org This can help predict regioselectivity in C-H activation reactions or elucidate the mechanism of catalytic cycles involving the compound as a ligand. acs.org

Rational Catalyst Design: Computational screening can predict the binding energies and electronic properties of metal complexes derived from this aminopyridine ligand. nih.gov This allows for the in-silico design of catalysts with enhanced activity or selectivity before committing to extensive synthetic work.

Simulating Material Properties: Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties (e.g., absorption and emission spectra) of new materials derived from the title compound. researchgate.net This is invaluable for designing new fluorescent probes or OLED materials with desired characteristics.

Potential in Renewable Resource-Based Chemical Transformations

The shift towards a sustainable chemical industry necessitates the use of renewable feedstocks. Green chemistry principles are driving research into converting biomass into valuable platform chemicals and, subsequently, into more complex molecules. acsgcipr.org

Future research could position this compound within this green chemistry framework:

Synthesis from Biomass: A significant long-term goal is to develop synthetic routes to pyridines from renewable resources like glycerol (B35011) or lignin. acsgcipr.orgrsc.org Research projects could aim to devise a pathway to this compound starting from biomass-derived aldehydes and ammonia (B1221849) over heterogeneous catalysts like zeolites. rsc.org Biocatalytic routes starting from lignin-derived guaiacols are also a promising, though challenging, avenue. ukri.org

Catalysis for Biomass Conversion: Metal complexes featuring the this compound ligand could be investigated for their ability to catalyze the conversion of biomass. For example, they could be tested in hydrogenation, oxidation, or coupling reactions of bio-derived substrates, contributing to the development of new biorefinery processes.

Q & A

Q. Key Conditions :

  • Temperature : Higher temperatures (e.g., 150°C in DME:H₂O) accelerate cross-coupling but may reduce selectivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Solvent systems : Polar aprotic solvents like DMF enhance solubility of intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

Technique Critical Data Points Purpose
¹H/¹³C NMR Chemical shifts (δ 2.1–2.4 ppm for CH₃; δ 3.3–3.5 ppm for OCH₂)Confirm methoxymethyl and methyl substituents .
HPLC Retention time (±0.1 min) and peak symmetryAssess purity (>95% for biological assays) .
Elemental Analysis %C, %H, %N within ±0.3% of theoretical valuesVerify molecular formula .

Note : Mass spectrometry (HRMS) is critical for molecular ion confirmation (e.g., [M+H]+ at m/z 167.1) .

Advanced: How can QSAR models be developed for derivatives of this compound to predict biological activity?

Q. Methodological Answer :

  • Descriptor Selection : Use MOE software to calculate steric (e.g., molar refractivity), electronic (Hammett constants), and lipophilic (Log P) parameters .
  • Model Validation :
    • Training Set : 20–30 derivatives with measured IC₅₀ values (e.g., antibacterial activity) .
    • Statistical Metrics : Prioritize models with > 0.85 and cross-validated > 0.7 .
  • Case Study : Log P and polar surface area (PSA) were key predictors for membrane permeability in pyridin-2-amine analogs .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Q. Methodological Answer :

  • Step 1 : Re-optimize computational parameters (e.g., DFT functional B3LYP vs. M06-2X) to match experimental transition states .
  • Step 2 : Validate with multiple experimental techniques (e.g., kinetic studies via UV-Vis and HPLC monitoring) .
  • Step 3 : Apply ICReDD’s feedback loop: Use experimental data to refine computational models (e.g., adjusting activation energy barriers) .

Example : Discrepancies in reaction yields may arise from unaccounted solvent effects in simulations—address by including explicit solvent models .

Basic: What are the primary considerations for designing biological activity screening assays?

Q. Methodological Answer :

  • Assay Design :
    • Target Selection : Prioritize enzymes with known pyridine-binding pockets (e.g., kinases or cytochrome P450) .
    • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO < 1% v/v) .
  • Data Interpretation : Use dose-response curves (IC₅₀) and Hill slopes to assess cooperativity .

Advanced: How can machine learning optimize synthesis efficiency?

Q. Methodological Answer :

  • Data Collection : Compile historical reaction data (yield, temp, catalyst loading) into a training set .
  • Algorithm Selection : Use random forest or gradient boosting to identify critical variables (e.g., catalyst type > solvent polarity) .
  • Case Study : A DoE (Design of Experiments) approach reduced optimization cycles by 60% for similar pyridine derivatives .

Intermediate: How does reactivity differ between this compound and halogenated analogs?

Q. Methodological Answer :

Feature 5-(Methoxymethyl)-6-methyl Halogenated Analogs (e.g., 5-Fluoro)
Electrophilicity Lower (due to electron-donating OCH₃)Higher (electron-withdrawing halogens) .
Synthetic Challenges Methoxymethyl group prone to oxidationHalogenation requires harsh conditions (e.g., PCl₅) .

Impact : Methoxymethyl derivatives are better suited for nucleophilic substitutions, while halogenated analogs favor cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.